3-Pyridineacrylic acid, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

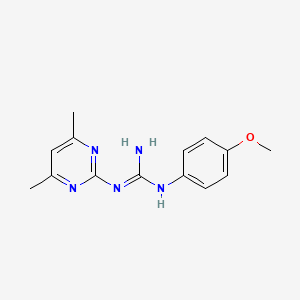

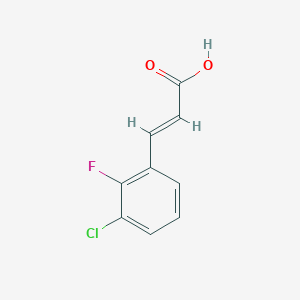

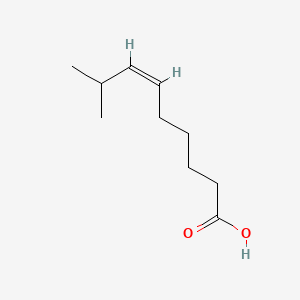

“3-Pyridineacrylic acid, methyl ester” is a chemical compound with the molecular formula C9H9NO2 . It is used for research purposes.

Synthesis Analysis

The synthesis of “3-Pyridineacrylic acid, methyl ester” and similar compounds often involves a ring cleavage methodology reaction . This process can lead to the creation of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another common method for the preparation of such esters involves acid-catalyzed esterification and transesterification .

Molecular Structure Analysis

The molecular structure of “3-Pyridineacrylic acid, methyl ester” consists of a pyridine ring attached to an acrylic acid methyl ester group . The molecular weight of this compound is 163.17 g/mol .

Aplicaciones Científicas De Investigación

Enhanced Oil Recovery (EOR)

Methyl (E)-3-pyridin-3-ylprop-2-enoate: has potential applications in the field of enhanced oil recovery. It can be used as a component in the formulation of fatty acid methyl esters (FAMEs) derived from biomass, which are introduced into oil reservoirs to reduce the minimum miscibility pressure (MMP) between carbon dioxide and crude oil. This reduction in MMP facilitates more efficient oil displacement and recovery .

Biofuel Production

This compound may play a role in the production of biofuels, particularly biodiesel. As a methyl ester, it could be involved in the transesterification process where triglycerides are converted into fatty acid methyl esters (FAMEs) , which are the chemical constituents of biodiesel . This process is crucial for creating sustainable fuel alternatives.

Biomedical Applications

In the biomedical field, methyl (E)-3-pyridin-3-ylprop-2-enoate could be utilized for the functionalization of cellulose derivatives. These functionalized materials can be applied in various biomedical applications, such as tissue engineering, wound dressing, and drug delivery systems. The compound’s ability to modify surface properties makes it valuable for creating biomaterials with specific interactions with living tissues .

Diesel Engine Efficiency

The compound’s role as a methyl ester makes it a candidate for blending with other biofuels to improve the efficiency and emissions of diesel engines. Studies have explored the use of FAMEs in combination with other biofuels to optimize the performance of light-duty diesel engines, which could be an application area for this compound .

Polymer Research

In polymer science, methyl (E)-3-pyridin-3-ylprop-2-enoate could contribute to the synthesis and characterization of cellulose derivatives, such as methylcellulose. These derivatives have a wide range of applications, including as thickeners, emulsifiers, and in thermogelation processes. The compound’s properties may influence the physical behavior of these polymers in solution .

Catalysis and Synthesis

The compound might be involved in catalytic processes, particularly as a substrate for methyltransferases in the synthesis of complex organic molecules. This application is significant in the field of biotechnology, where such reactions are fundamental for producing valuable natural products .

Propiedades

IUPAC Name |

methyl (E)-3-pyridin-3-ylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCQGKVIYRVRKN-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridineacrylic acid, methyl ester | |

CAS RN |

61859-84-5 |

Source

|

| Record name | 3-Pyridineacrylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061859845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC84238 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)